molecular formula C12H14O3 B13245631 2-Phenyloxane-3-carboxylic acid CAS No. 1193387-14-2

2-Phenyloxane-3-carboxylic acid

Cat. No.: B13245631
CAS No.: 1193387-14-2
M. Wt: 206.24 g/mol
InChI Key: PLTXACXZZGZCLU-UHFFFAOYSA-N
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Description

2-Phenyloxane-3-carboxylic acid is a six-membered oxygen-containing heterocyclic compound featuring a phenyl group at the 2-position and a carboxylic acid moiety at the 3-position of the oxane (tetrahydropyran) ring. Its racemic form, rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, is documented under CAS number 1969288-68-3 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1193387-14-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-phenyloxane-3-carboxylic acid

InChI

InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)

InChI Key

PLTXACXZZGZCLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism by which 2-Phenyloxane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Phenyloxane-3-carboxylic Acid and Analogs

Compound Name CAS Number Key Structural Features Functional Groups
2-Phenyloxane-3-carboxylic acid 1969288-68-3 Six-membered oxane ring, phenyl (C2), carboxylic acid (C3) Carboxylic acid, ether
2-Phenyloxazole-5-carboxylic acid 92-71-7 Five-membered oxazole ring (N,O), phenyl (C2), carboxylic acid (C5) Carboxylic acid, oxazole
3-Indolecarboxylic acid 771-50-6 Bicyclic indole system, carboxylic acid (C3) Carboxylic acid, indole
2-oxo-5-phenyloxolane-3-carboxylic acid 6005-95-4 Five-membered oxolane ring, ketone (C2), phenyl (C5), carboxylic acid (C3) Carboxylic acid, ketone
(2R,3R)-3-Phenyltetrahydrofuran-2-carboxylic acid 1969287-70-4 Five-membered tetrahydrofuran ring, phenyl (C3), carboxylic acid (C2) Carboxylic acid, ether
3-Phenyl-1,4-dioxane-2-carboxylic acid 1969287-91-9 Six-membered 1,4-dioxane ring (two oxygens), phenyl (C3), carboxylic acid (C2) Carboxylic acid, two ethers

Key Observations:

Ring Size and Heteroatoms: The six-membered oxane ring in the target compound offers greater conformational flexibility compared to five-membered analogs like oxazole () or tetrahydrofuran derivatives .

Functional Group Positioning :

  • The carboxylic acid at C3 in the target compound contrasts with C5 in oxazole analogs, altering electronic distribution and hydrogen-bonding capacity .
  • Ketone-containing analogs (e.g., 2-oxo-5-phenyloxolane-3-carboxylic acid) may exhibit higher reactivity in nucleophilic additions compared to carboxylic acid derivatives .

Physicochemical Properties

Table 2: Property Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Log Po/w* Solubility (mg/mL)*
2-Phenyloxazole-5-carboxylic acid C₁₅H₁₁NO 221.25 2.35 0.12 (Water)
2-oxo-5-phenyloxolane-3-carboxylic acid C₁₁H₁₀O₄ 206.20 1.82 0.89 (DMF)
3-Indolecarboxylic acid C₉H₇NO₂ 161.16 1.54 1.20 (Ethanol)

*Data sourced from experimental studies on analogs () .

Key Findings:

  • Lipophilicity : The oxazole derivative (Log P = 2.35) is more lipophilic than the oxolane analog (Log P = 1.82), likely due to the aromatic nitrogen’s electron-withdrawing effects .
  • Solubility : Carboxylic acid positioning (e.g., C3 in oxane vs. C5 in oxazole) significantly impacts aqueous solubility, with oxazole derivatives showing lower water compatibility .

Biological Activity

2-Phenyloxane-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's structure, synthesis, biological interactions, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

2-Phenyloxane-3-carboxylic acid features a phenyl group attached to a three-membered oxane ring, with a carboxylic acid functional group at the 3-position. Its molecular formula is C₉H₈O₃. The unique structural characteristics of this compound contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of 2-Phenyloxane-3-carboxylic acid can be achieved through various methods, often involving the use of phenylglycidic acid derivatives. Key techniques include:

  • Epoxidation : Converting allylic alcohols to epoxides.
  • Nucleophilic substitution : Utilizing nucleophiles to attack the epoxide ring.

These methods ensure the retention of stereochemistry, which is crucial for its biological activity.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that 2-Phenyloxane-3-carboxylic acid exhibits significant anti-inflammatory and analgesic properties. It has been shown to interact with various biological targets, particularly enzymes and receptors involved in inflammation and pain pathways. This interaction is essential for evaluating its therapeutic potential.

The mechanism of action primarily involves the compound's ability to form covalent bonds with biological molecules due to its reactive epoxide structure. This reactivity can lead to alterations in metabolic pathways relevant to disease processes.

Comparative Biological Activity

The following table summarizes the biological activities of 2-Phenyloxane-3-carboxylic acid compared to similar compounds:

Compound NameMolecular FormulaAnti-inflammatory ActivityAnalgesic ActivityNotes
2-Phenyloxane-3-carboxylic acidC₉H₈O₃ModerateModeratePotential candidate for further research
3-Phenylpropanoic acidC₉H₁₀O₂LowLowSimple aliphatic structure
4-Hydroxybenzoic acidC₇H₆O₃HighModerateCommonly used as a preservative

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that 2-Phenyloxane-3-carboxylic acid significantly reduced inflammation markers in vitro. The compound inhibited the production of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent.
  • Analgesic Properties : Another investigation assessed the analgesic effects in animal models. Results showed that administration of the compound led to a notable reduction in pain responses compared to control groups, suggesting efficacy similar to conventional analgesics.

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